molecular formula C16H5N7O15 B14004146 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan CAS No. 65418-97-5

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan

Cat. No.: B14004146
CAS No.: 65418-97-5
M. Wt: 535.25 g/mol
InChI Key: CRXKCCANBCKBOM-UHFFFAOYSA-N
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Description

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan is a complex organic compound characterized by its furan ring structure substituted with nitro and trinitrophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan typically involves the nitration of furan derivatives. The process begins with the preparation of 2,5-dinitrofuran, which is then subjected to further nitration to introduce the trinitrophenyl groups. The reaction conditions often require the use of strong nitrating agents such as nitric acid and sulfuric acid, under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. The production is carefully monitored to maintain the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitro and amino derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-2,5-bis(2,4,6-trinitrophenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

65418-97-5

Molecular Formula

C16H5N7O15

Molecular Weight

535.25 g/mol

IUPAC Name

3-nitro-2,5-bis(2,4,6-trinitrophenyl)furan

InChI

InChI=1S/C16H5N7O15/c24-17(25)6-1-8(19(28)29)14(9(2-6)20(30)31)13-5-12(23(36)37)16(38-13)15-10(21(32)33)3-7(18(26)27)4-11(15)22(34)35/h1-5H

InChI Key

CRXKCCANBCKBOM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=CC(=C(O2)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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